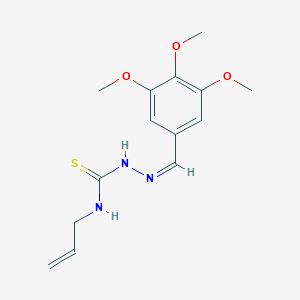
N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid, also known as STS, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. STS is a thiosemicarbazone derivative that has shown promising results in various preclinical studies for the treatment of cancer, viral infections, and neurodegenerative diseases.
Wirkmechanismus
N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid induces apoptosis by inhibiting the activity of ribonucleotide reductase and disrupting DNA synthesis. N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid also inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. In viral infections, N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid inhibits the replication of the virus by interfering with the viral DNA synthesis. In neurodegenerative diseases, N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid acts as an antioxidant and protects neurons from oxidative stress-induced damage.
Biochemical and Physiological Effects:
N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid has been shown to have a low toxicity profile and does not cause significant toxicity in normal cells. In cancer cells, N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid induces apoptosis and inhibits cell proliferation. In viral infections, N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid inhibits viral replication and reduces the viral load. In neurodegenerative diseases, N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid acts as an antioxidant and protects neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid in lab experiments include its low toxicity profile, multiple mechanisms of action, and potential therapeutic applications in various fields of medicine. However, the limitations of using N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid in lab experiments include its limited solubility in water, which can affect its bioavailability, and the need for further studies to determine its efficacy and safety in clinical trials.
Zukünftige Richtungen
For N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid research include investigating its potential use in combination with other therapeutic agents for the treatment of cancer and viral infections. Additionally, further studies are needed to determine the optimal dosage and administration route for N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid in clinical trials. Furthermore, the potential use of N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid in the treatment of neurodegenerative diseases requires further investigation to determine its efficacy and safety in preclinical and clinical studies.
Synthesemethoden
N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid can be synthesized through the reaction of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide and allyl bromide in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid in its pure form.
Wissenschaftliche Forschungsanwendungen
N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid has shown promising results as a potent anti-tumor agent by inducing apoptosis and inhibiting the growth of cancer cells. N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid has also been investigated for its antiviral properties and has shown efficacy against herpes simplex virus and human cytomegalovirus. Additionally, N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid has been studied for its neuroprotective effects and has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
N-allyl-N'-(3,4,5-trimethoxybenzylidene)carbamohydrazonothioic acid |
|---|---|
Molekularformel |
C14H19N3O3S |
Molekulargewicht |
309.39 g/mol |
IUPAC-Name |
1-prop-2-enyl-3-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H19N3O3S/c1-5-6-15-14(21)17-16-9-10-7-11(18-2)13(20-4)12(8-10)19-3/h5,7-9H,1,6H2,2-4H3,(H2,15,17,21)/b16-9- |
InChI-Schlüssel |
GIUVJDBJMBLREF-SXGWCWSVSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N\NC(=S)NCC=C |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=S)NCC=C |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=S)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-{4-nitrophenyl}-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254877.png)
![6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254881.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B254884.png)


![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254890.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254892.png)
![1-ethyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254894.png)

![1-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254896.png)
![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254900.png)
![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone](/img/structure/B254901.png)
![5-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254903.png)
